![molecular formula C17H36OSi2 B14606649 Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane CAS No. 61077-64-3](/img/structure/B14606649.png)
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a long alkyne chain. This compound is notable for its applications in organic synthesis, particularly in the modification of molecules to enhance their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane typically involves the reaction of an alkyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Alkyne+Trimethylsilyl chloride→Trimethyl3-[(trimethylsilyl)oxy]undec-1-yn-1-ylsilane
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkanes or alkenes.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane has diverse applications in scientific research:
Chemistry: Used as a protecting group for sensitive functional groups during complex organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of compounds, and protect sensitive functional groups during chemical reactions. The pathways involved include the formation of stable siloxane bonds and the modulation of molecular reactivity through steric and electronic effects.
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetylene: A related compound with applications in organic synthesis.
Uniqueness: Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is unique due to its long alkyne chain, which provides additional reactivity and versatility in chemical modifications. This distinguishes it from other trimethylsilyl compounds that may have shorter chains or different functional groups.
Propriétés
Numéro CAS |
61077-64-3 |
|---|---|
Formule moléculaire |
C17H36OSi2 |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
trimethyl(3-trimethylsilyloxyundec-1-ynyl)silane |
InChI |
InChI=1S/C17H36OSi2/c1-8-9-10-11-12-13-14-17(18-20(5,6)7)15-16-19(2,3)4/h17H,8-14H2,1-7H3 |
Clé InChI |
XYERPWLCBGOMPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


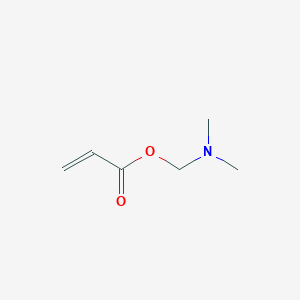
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
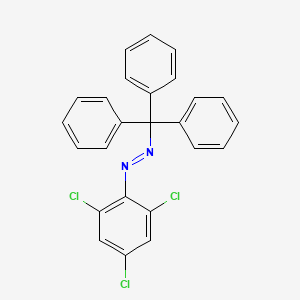
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)


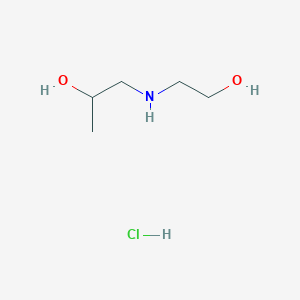
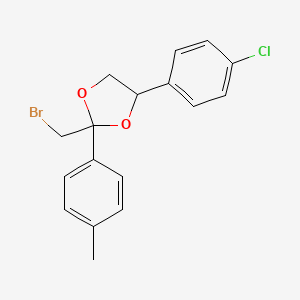
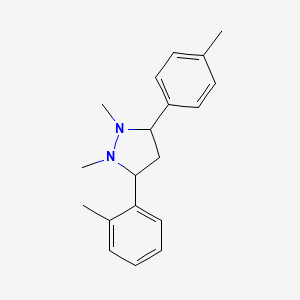
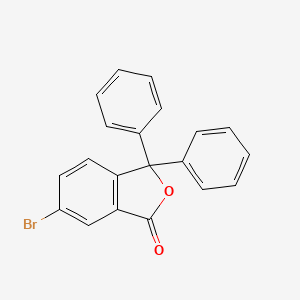
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
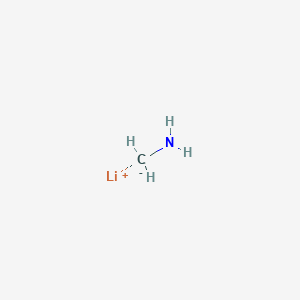
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

